Bis(4-hydroxyphenyl)propanedinitrile

Description

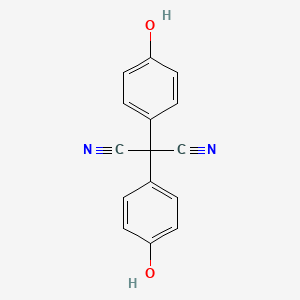

Bis(4-hydroxyphenyl)propanedinitrile is an organic compound featuring a propanedinitrile core (NC–C–CN) substituted with two 4-hydroxyphenyl groups. The presence of hydroxyl groups on the aromatic rings suggests hydrogen-bonding capabilities, which are critical for interactions with biological targets like amyloid proteins .

Properties

IUPAC Name |

2,2-bis(4-hydroxyphenyl)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c16-9-15(10-17,11-1-5-13(18)6-2-11)12-3-7-14(19)8-4-12/h1-8,18-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUPNJKQSPDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)(C#N)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516641 | |

| Record name | Bis(4-hydroxyphenyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50778-50-2 | |

| Record name | Bis(4-hydroxyphenyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-hydroxyphenyl)propanedinitrile can be synthesized through the condensation reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxyphenyl)propanedinitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile groups.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to substitute the hydroxy groups.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Bis(4-hydroxyphenyl)propanedinitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of polymers and advanced materials.

Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

Industry: It is utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis(4-hydroxyphenyl)propanedinitrile involves its interaction with specific molecular targets. As an estrogen receptor β agonist, it binds to the receptor and modulates gene expression, leading to various biological effects. The pathways involved include the regulation of cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

NIAD-4 ([5-(4-Hydroxyphenyl)-2,2-bithiophen]-5-yl]methylene-propanedinitrile)

- Structure : Combines a propanedinitrile core with a 4-hydroxyphenyl group linked to a bithiophene-methylene moiety .

- Applications : Designed as a near-infrared (NIR) fluorescent contrast agent for detecting amyloid aggregates in vivo.

- Binding Affinity : Exhibits a dissociation constant (Ki) of 10 nM for amyloid proteins, surpassing Thioflavin T (ThT, Ki = 580 nM) and approaching the high affinity of Pittsburgh Compound B (PiB, Ki = 4.3 nM) .

- Key Feature : The bithiophene group enhances fluorescence and binding specificity to amyloid fibrils.

AG-17 (Tyrphostin AG-17; 2-[[3,5-bis(tert-butyl)-4-hydroxyphenyl]methylene]-propanedinitrile)

- Structure : Features a propanedinitrile core substituted with a 4-hydroxyphenyl group modified with tert-butyl groups at the 3- and 5-positions .

- Applications: Used in research as a kinase inhibitor (e.g., targeting EGFR and PDGFR) and as a reactive modifier in polymer-nanocomposite synthesis .

- Key Feature : The tert-butyl groups improve steric bulk and solubility, influencing its kinase inhibitory activity.

Propanedinitrile, [2,2-bis(4-methylphenyl)ethenyl]

Diarylheptanoids (e.g., 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone)

- Structure: A heptatrienone backbone with terminal 4-hydroxyphenyl groups .

- Applications : Exhibits antioxidant activity, as demonstrated in assays measuring free radical scavenging .

- Key Feature : The extended conjugated system and hydroxyl groups contribute to redox properties.

Comparative Data Table

Structural and Functional Insights

- Hydroxyl Groups : Critical for hydrogen bonding in amyloid-binding compounds like NIAD-4 . Their absence in methylphenyl analogs reduces biological activity .

- Backbone Flexibility: Propanedinitrile derivatives (e.g., NIAD-4, AG-17) exhibit rigidity, enhancing target specificity, whereas diarylheptanoids’ flexible heptatrienone backbone supports antioxidant mechanisms .

- Substituent Effects : Bulky groups (e.g., tert-butyl in AG-17) modulate solubility and steric interactions, impacting kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.